
2-Methylcyclohexanone oxime
説明
2-Methylcyclohexanone oxime is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylcyclohexanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylcyclohexanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Analysis : Ribeiro and Abraham (2002) conducted a detailed investigation of the conformational equilibrium of 2-Methylcyclohexanone oxime and its O-methyl ether. They used NMR and theoretical methods to determine the free energy of the axial–equatorial equilibrium in different solvents. This study contributes to understanding the molecular geometry and conformational behavior of such compounds (Ribeiro & Abraham, 2002).
Oxidation Catalysis : Atlamsani et al. (1993) reported the oxidation of 2-Methylcyclohexanone by dioxygen in the presence of vanadium-containing heteropolyanions. This study highlights the potential of 2-Methylcyclohexanone in catalytic oxidation processes, leading to the production of various acids (Atlamsani, Brégeault, & Ziyad, 1993).
Biotransformation by Fungi : Kawamoto et al. (2008) investigated the biotransformation of 2-Methylcyclohexanone using different fungal strains. They found that Fusarium sp. could effectively catalyze the oxidoreduction of this compound. This research provides insights into the biological applications of 2-Methylcyclohexanone in biotransformation processes (Kawamoto et al., 2008).
Cytotoxic Evaluation : Dimmock et al. (1992) conducted a study on the synthesis and cytotoxic evaluation of various cyclohexanone oximes and related compounds. They evaluated their activity against murine mammary EMT6 cells and in a National Cancer Institute screen. This study suggests potential medicinal applications of derivatives of 2-Methylcyclohexanone oxime (Dimmock et al., 1992).
Corrosion Inhibition : Li, Deng, and Xie (2014) studied the effect of oxime compounds, including cyclohexanone oxime, as corrosion inhibitors for aluminum in HCl solution. Their findings indicate the potential application of these compounds in corrosion prevention (Li, Deng, & Xie, 2014).
特性
IUPAC Name |
(NE)-N-(2-methylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIFHVYPHRHKLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclohexanone oxime | |
CAS RN |
1122-26-5 | |
| Record name | Cyclohexanone, 2-methyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



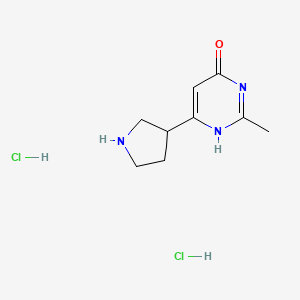
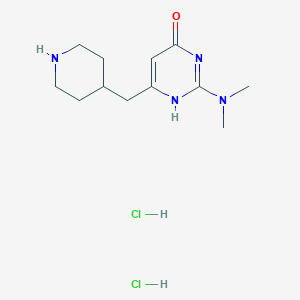
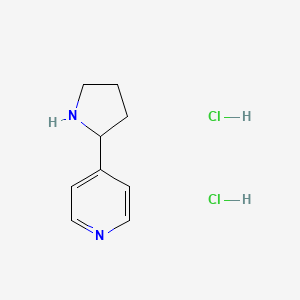
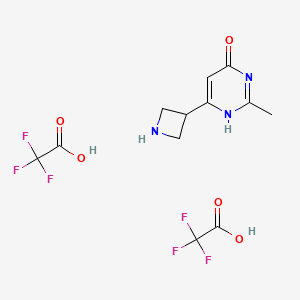
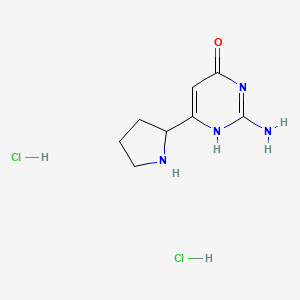
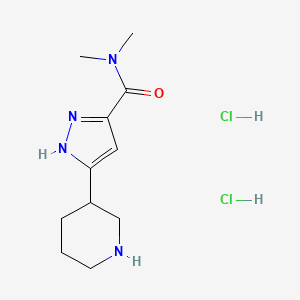
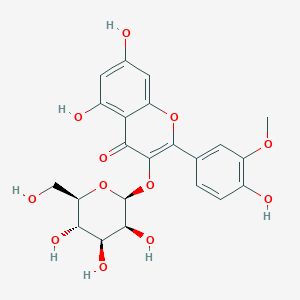
![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B8020245.png)

![[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]carbamic acid benzyl ester](/img/structure/B8020262.png)
![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)
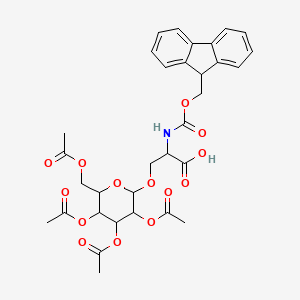
![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)